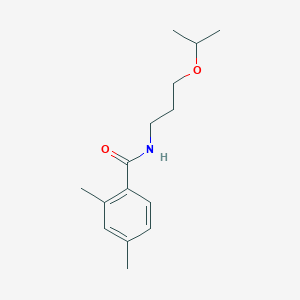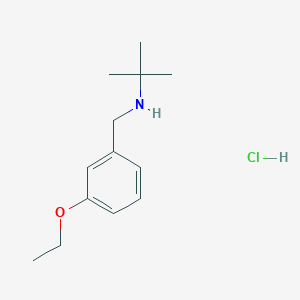
N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. BPU is a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a crucial role in regulating the levels of dopamine in the brain. In
作用機序
N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea increases the levels of dopamine in the synaptic cleft, leading to enhanced neurotransmission and behavioral effects. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been shown to have a high affinity for DAT, with an inhibition constant (Ki) in the nanomolar range.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea inhibits the uptake of dopamine in a dose-dependent manner, with a maximum effect at concentrations of 10-20 nM. In vivo studies have shown that N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea increases the levels of dopamine in the brain and produces behavioral effects such as locomotor activity and stereotypy. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has several advantages for use in lab experiments. It is a potent and selective inhibitor of DAT, making it a valuable tool for studying the role of DAT in various physiological and pathological conditions. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea is also relatively stable and easy to synthesize, making it readily available for use in research. However, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms. Additionally, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea. One area of interest is the development of new drugs that target DAT and other related proteins. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has served as a valuable tool for identifying potential drug targets and developing new drugs with improved selectivity and efficacy. Another area of interest is the role of DAT in various neurological disorders, such as Parkinson's disease and addiction. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been used to study the role of DAT in these disorders, and further research may lead to the development of new therapies. Finally, there is a need for further studies on the off-target effects of N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea, as these may have implications for the interpretation of experimental results and the development of new drugs.
合成法
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea involves a series of chemical reactions that start with the reaction of 3-methylphenyl isocyanate and benzylpiperidine in the presence of a catalyst. This reaction produces the intermediate compound N-(1-benzyl-4-piperidinyl)urea, which is then reacted with 3-methylbenzyl isocyanate to form the final product N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea. The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been investigated as a potential drug candidate for the treatment of psychiatric disorders such as depression, anxiety, and addiction. In neuroscience, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been used as a tool to study the role of the dopamine transporter in the brain and its implications in various neurological disorders. In pharmacology, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been used to develop new drugs that target the dopamine transporter and other related proteins.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-6-5-9-19(14-16)22-20(24)21-18-10-12-23(13-11-18)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICZNHYXCVBUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5315788.png)
![6-[(1R,5R,11aS)-8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pyridine-2-carbonitrile](/img/structure/B5315803.png)


![4-(3-hydroxy-3-methylbutyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5315831.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)
![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
